molecular formula C24H21ClN6O5 B563536 1-Benzyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate CAS No. 1076198-91-8

1-Benzyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate

Cat. No.: B563536
CAS No.: 1076198-91-8
M. Wt: 508.919
InChI Key: CBGJKTZVYOTBQN-UHFFFAOYSA-N
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Description

1-Benzyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate, also known as this compound, is a useful research compound. Its molecular formula is C24H21ClN6O5 and its molecular weight is 508.919. The purity is usually 95%.
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Biological Activity

1-Benzyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate (CAS Number: 1076198-91-8) is a complex organic compound with potential biological activity. Its molecular formula is C24H21ClN6O5, and it has a molecular weight of 508.91 g/mol. This compound is notable for its structural features, which include a piperazine ring and a pyrrolo[3,4-b]pyrazine moiety, both of which are linked to various biological activities.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an anticancer agent and its effects on specific cellular pathways.

Anticancer Potential

Recent research has indicated that derivatives of compounds similar to 1-Benzyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine have shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar structural motifs have exhibited IC50 values in the nanomolar range against various cancer cell lines, such as MDA-MB-436 and CAPAN-1 .

Table 1: Comparison of IC50 Values for Related Compounds

Compound IDCell LineIC50 (nM)
5cjMDA-MB-43617.4
5cpCAPAN-111.4
ReferenceVeliparib~4

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the presence of the chloropyridine group and the piperazine moiety contributes to its ability to interact with specific molecular targets involved in cancer progression. Molecular docking studies suggest that these interactions may involve critical amino acid residues that facilitate binding and inhibition of target enzymes .

Case Studies

Several case studies have documented the effects of similar compounds on cancer cell lines:

  • Study on PARP Inhibition : A study found that compounds structurally related to 1-Benzyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine showed significant PARP inhibition with IC50 values below 10 nM. This suggests potential utility in treating cancers with defective DNA repair mechanisms .
  • Cell Proliferation Assays : In vitro assays demonstrated that the compound can significantly reduce cell proliferation in certain cancer types, indicating its potential as a therapeutic agent. The presence of specific functional groups was found to enhance or diminish activity based on their electronic properties and steric hindrance .

Properties

IUPAC Name

1-O-benzyl 4-O-[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] piperazine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN6O5/c25-17-6-7-18(28-14-17)31-21(32)19-20(27-9-8-26-19)22(31)36-24(34)30-12-10-29(11-13-30)23(33)35-15-16-4-2-1-3-5-16/h1-9,14,22H,10-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGJKTZVYOTBQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)OC3C4=NC=CN=C4C(=O)N3C5=NC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661797
Record name Benzyl 6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-91-8
Record name 1-[6-(5-Chloro-2-pyridinyl)-6,7-dihydro-7-oxo-5H-pyrrolo[3,4-b]pyrazin-5-yl] 4-(phenylmethyl) 1,4-piperazinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076198-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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